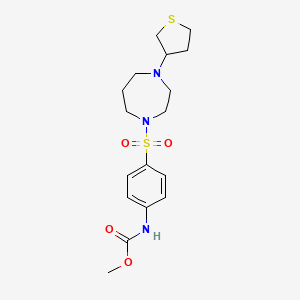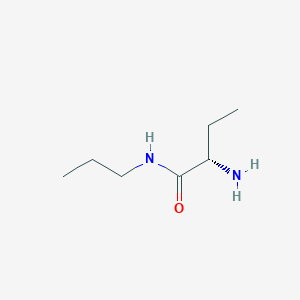
(2S)-2-amino-N-propylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds structurally similar to (2S)-2-amino-N-propylbutanamide involves several key steps, including condensation reactions and the utilization of specific reagents to achieve desired modifications. For instance, the synthesis of primary amino acid derivatives demonstrates the sensitivity of anticonvulsant activities to substituents at specific sites, highlighting the importance of precise chemical modifications in optimizing biological activity (King et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals insights into the impact of structural variations on biological activities and chemical properties. Studies on derivatives such as N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide provide data on crystal structures, furthering understanding of molecular interactions and stability (Xue Si, 2009).
Chemical Reactions and Properties
Research on compounds similar to (2S)-2-amino-N-propylbutanamide uncovers a range of chemical reactions and properties, including anticonvulsant activities and interactions with biological targets. The study by King et al. (2011) on the site-by-site modification of (R)-N'-benzyl 2-amino-3-methylbutanamide offers detailed insights into the structural parameters critical for anticonvulsant activity, emphasizing the role of electronic properties at the 4'-N'-benzylamide substituent (King et al., 2011).
Physical Properties Analysis
The physical properties of (2S)-2-amino-N-propylbutanamide and related compounds, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in different environments. While specific studies on (2S)-2-amino-N-propylbutanamide are not available, research on structurally similar compounds provides a basis for predicting its physical properties.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for modifications, are crucial for comprehensively understanding (2S)-2-amino-N-propylbutanamide. Studies on related compounds, such as the biocatalytic production of (S)-2-aminobutanamide, illustrate the potential for enzymatic approaches to synthesis, highlighting the compound's versatility and applications in producing chiral building blocks (Tang et al., 2018).
Applications De Recherche Scientifique
Anticonvulsant Properties and Pain Management
- Research has shown that certain primary amino acid derivatives, including compounds structurally related to (2S)-2-amino-N-propylbutanamide, exhibit significant anticonvulsant activities. For example, (R)-N'-benzyl 2-amino-3-methylbutanamide and its derivatives demonstrated potent anticonvulsant effects in animal models, surpassing those of conventional anticonvulsants like phenobarbital and phenytoin (King et al., 2011).
Computational Peptidology and Antifungal Applications
- A 2019 study explored the chemical reactivity of antifungal tripeptides structurally similar to (2S)-2-amino-N-propylbutanamide. This research enhances our understanding of peptide reactivity and offers insights into drug design for antifungal applications (Flores-Holguín et al., 2019).
Metabolite Production and Kinetics
- An investigation into the metabolite production of Staphylococcus xylosus revealed the generation of various organoleptic metabolites from branched-chain amino acid catabolism. This study provides insights into microbial metabolism and the potential applications of amino acid derivatives in food technology and microbiology (Beck et al., 2002).
Neurochemical Characterization and Neuroprotection
- A compound isolated from spider venom, structurally akin to (2S)-2-amino-N-propylbutanamide, showed potential as a neuroprotective agent by inhibiting synaptosomal GABA uptake. This finding could lead to the development of new treatments for neurological disorders and insights into neurochemical mechanisms (Beleboni et al., 2006).
Metabolomics in Disease Research
- Metabolomic studies have identified various metabolic intermediates, including amino acid derivatives, as markers associated with insulin resistance and type 2 diabetes. This research is crucial for understanding metabolic diseases and developing potential therapeutic strategies (Pallares-Mendez et al., 2016).
Propriétés
IUPAC Name |
(2S)-2-amino-N-propylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-5-9-7(10)6(8)4-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTDYVDQRCXODR-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H](CC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2486381.png)
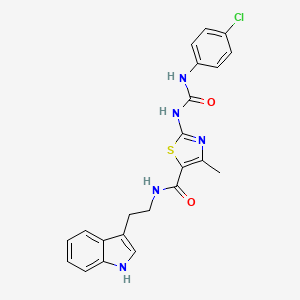
![Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2486385.png)

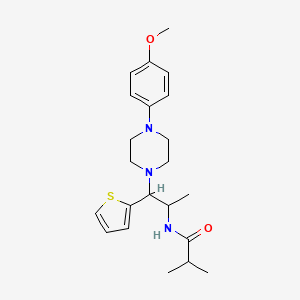

![2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2486391.png)

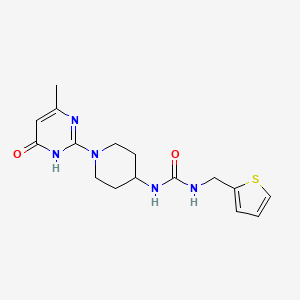

![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486396.png)
![8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2486397.png)
